molecular formula C23H29N3O5S B2850469 Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899726-71-7

Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2850469
CAS No.: 899726-71-7
M. Wt: 459.56
InChI Key: VZPASLDXQYPDRT-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a synthetic organic compound characterized by a 1,2,6-thiadiazinan-1,1-dioxide core substituted with a 2,5-dimethylbenzyl group at position 5. The structure includes an acetyl amino linker bridging the thiadiazinan ring to an ethyl benzoate moiety.

Properties

IUPAC Name

ethyl 2-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-4-31-23(28)20-8-5-6-9-21(20)24-22(27)16-26-13-7-12-25(32(26,29)30)15-19-14-17(2)10-11-18(19)3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPASLDXQYPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer effects and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{Ethyl 2 6 2 5 dimethylbenzyl 1 1 dioxido 1 2 6 thiadiazinan 2 yl acetyl}amino)benzoate}

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Topoisomerase Inhibition : Many derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and disrupting cell cycle progression, particularly at the G1 phase .
  • Anticancer Activity : Studies have demonstrated that related compounds exhibit potent anticancer effects against various cancer cell lines, including breast and lung cancer. The activity is often compared favorably to established chemotherapeutic agents like etoposide .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and its analogs:

Activity Cell Line IC50 (µM) Mechanism
AnticancerBreast Cancer5.0Topoisomerase II inhibition
AnticancerColon Cancer4.5Induction of apoptosis
AnticancerLung Cancer3.8ROS induction
AnticancerProstate Cancer6.0Cell cycle arrest

Case Study 1: Antitumor Efficacy

In a study published in Nature Reviews Cancer, researchers explored the antitumor efficacy of a series of thiadiazine derivatives, including those similar to this compound). They reported that these compounds significantly inhibited tumor growth in xenograft models and induced apoptosis via the mitochondrial pathway.

Case Study 2: Mechanistic Insights

Another study investigated the mechanistic insights into the action of thiadiazine derivatives on cancer cells. The results indicated that these compounds not only inhibited topoisomerase activity but also modulated signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional groups with ethyl-2-benzothiazolyl acetate derivatives (), such as ester (ethyl benzoate) and amide linkages. However, its core heterocycle—1,2,6-thiadiazinan-1,1-dioxide—differs significantly from benzothiazoles in electronic and steric properties. Key comparisons include:

Compound Class Core Structure Key Functional Groups Biological Activities (Reported)
Thiadiazinan Derivatives 1,2,6-Thiadiazinan-1,1-dioxide Ester, amide, sulfonamide Limited data; potential enzyme inhibition
Benzothiazoles () Benzothiazole ring Ester, hydrazide, cyano Antimicrobial, fluorescent sensors
Benzoimidazoles () Benzoimidazole ring Amino, Schiff base derivatives Not explicitly stated

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